![molecular formula C15H27N3O2 B2536223 (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide CAS No. 2411333-97-4](/img/structure/B2536223.png)
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide
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Overview
Description
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide, also known as ACEMIB, is a synthetic compound that belongs to the class of N-acyl amino acid derivatives. ACEMIB has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research, neuroprotection, and inflammation.
Mechanism of Action
The mechanism of action of (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide is not fully understood. However, studies have suggested that (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide has been shown to have various biochemical and physiological effects. In cancer research, (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide has been shown to induce apoptosis and cell cycle arrest in cancer cells. In neuroprotection, (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide has been shown to protect neurons from oxidative stress and inflammation-induced neuronal damage. In inflammation, (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied for its potential therapeutic applications in various fields of scientific research. However, the limitations of (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide. In cancer research, future studies could focus on the development of (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide derivatives with improved efficacy and reduced toxicity. In neuroprotection, future studies could focus on the mechanism of action of (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide and the development of (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide-based therapies for neurodegenerative diseases. In inflammation, future studies could focus on the development of (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide-based therapies for inflammatory diseases.
Synthesis Methods
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide can be synthesized using a multi-step synthetic route that involves the reaction of cyclohexanone with ethyl chloroacetate to form ethyl 4-oxocyclohexanecarboxylate. This intermediate is then reacted with methylamine and dimethylformamide to form (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide.
Scientific Research Applications
(E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide has been shown to protect neurons from oxidative stress and inflammation-induced neuronal damage. In inflammation, (E)-N-(4-Acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
(E)-N-(4-acetamidocyclohexyl)-4-(dimethylamino)-N-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-12(19)16-13-7-9-14(10-8-13)18(4)15(20)6-5-11-17(2)3/h5-6,13-14H,7-11H2,1-4H3,(H,16,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQKBCDORCDEGR-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N(C)C(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1CCC(CC1)N(C)C(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(dimethylamino)-N-(4-acetamidocyclohexyl)-N-methylbut-2-enamide |
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